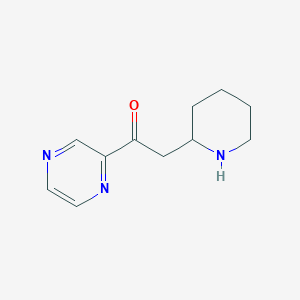
2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one is an organic compound that features a piperidine ring and a pyrazine ring connected by an ethanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Formation of the Pyrazine Ring: The pyrazine ring is often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling of the Rings: The final step involves coupling the piperidine and pyrazine rings via an ethanone bridge. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a carbonyl carbon of a pyrazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and yields, particularly in the hydrogenation and coupling steps.
化学反应分析
Types of Reactions
2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the piperidine or pyrazine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the ethanone bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully or partially hydrogenated derivatives.
科学研究应用
2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting neurotransmission, signal transduction, or metabolic processes.
相似化合物的比较
Similar Compounds
2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Piperidin-2-YL)-1-(pyrimidin-2-YL)ethan-1-one: Contains a pyrimidine ring instead of a pyrazine ring.
2-(Piperidin-2-YL)-1-(quinolin-2-YL)ethan-1-one: Features a quinoline ring instead of a pyrazine ring.
Uniqueness
2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one is unique due to the presence of both a piperidine and a pyrazine ring, which can confer distinct electronic and steric properties. These properties may influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
2-piperidin-2-yl-1-pyrazin-2-ylethanone |
InChI |
InChI=1S/C11H15N3O/c15-11(10-8-12-5-6-14-10)7-9-3-1-2-4-13-9/h5-6,8-9,13H,1-4,7H2 |
InChI 键 |
UFHVVGJSBXELIU-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)CC(=O)C2=NC=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


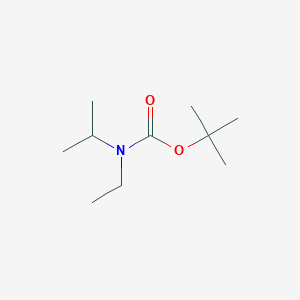
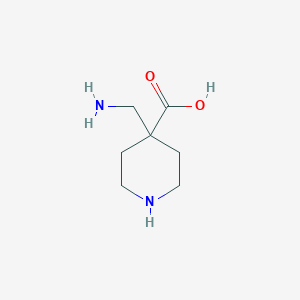
![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)
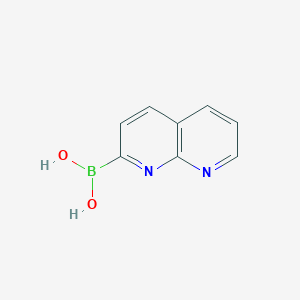
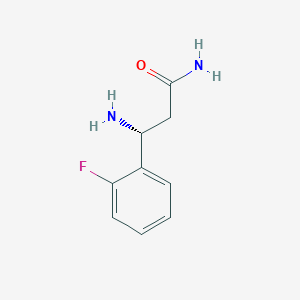
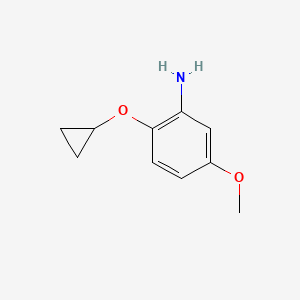
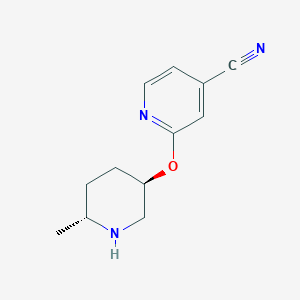
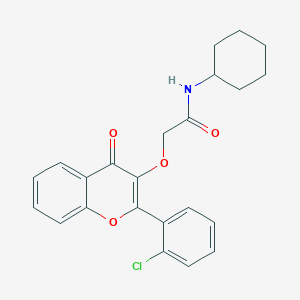
![3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B13327849.png)
![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
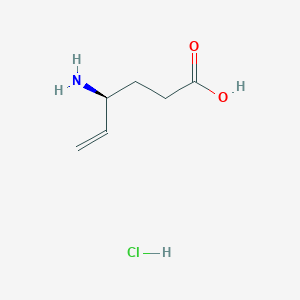
![2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one](/img/structure/B13327872.png)
![(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13327875.png)
![2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13327879.png)
